1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
Description
1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a compound that belongs to the class of 1,2,4-triazoles.
Properties
IUPAC Name |
1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7/c1-3-4-17-8(2)13-14-10(17)6-16-7-12-9(5-11)15-16/h7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGGYBUITMVELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CN2C=NC(=N2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the reaction of 5-methyl-4-propyl-1,2,4-triazole-3-carboxylic acid with appropriate reagents to introduce the nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the triazole ring, where different substituents can be introduced using appropriate reagents
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . The pathways involved in its action include the inhibition of nucleic acid synthesis and protein synthesis .
Comparison with Similar Compounds
1-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that contains a triazole moiety
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